molecular formula C9H10BrFO2 B14024995 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene

Cat. No.: B14024995
M. Wt: 249.08 g/mol
InChI Key: UMMCJFUNLKNODQ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1-fluoro-3-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and other necessary transformations. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is common, where the bromine atom can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield various brominated derivatives, while oxidation can produce corresponding quinones or other oxidized forms .

Scientific Research Applications

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene

Uniqueness

5-Bromo-2-ethoxy-1-fluoro-3-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups, along with bromine and fluorine, makes it a versatile compound for various synthetic applications .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

5-bromo-2-ethoxy-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C9H10BrFO2/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

UMMCJFUNLKNODQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)OC

Origin of Product

United States

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